4-Cyclopropyl-2-methoxybenzamide
Description
4-Cyclopropyl-2-methoxybenzamide is a benzamide derivative characterized by a cyclopropyl substituent at the 4-position and a methoxy group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-cyclopropyl-2-methoxybenzamide |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-8(7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13) |
InChI Key |
GRPJQRDJGUDGJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxybenzamide typically involves the condensation of 4-cyclopropyl-2-methoxybenzoic acid with an appropriate amine. One common method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at elevated temperatures. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Cyclopropyl-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the hedgehog signaling pathway by targeting the smoothened (Smo) receptor . This inhibition can prevent the activation of downstream signaling cascades, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The most closely related compound in the evidence is 4-(Cyclopropylmethoxy)-N-(2-methylphenyl)benzamide (CAS: 1280978-05-3). Key differences include:
- Substituent Type and Position :
- 4-Cyclopropyl-2-methoxybenzamide : Cyclopropyl group at 4-position, methoxy at 2-position, and an unsubstituted benzamide moiety.
- 4-(Cyclopropylmethoxy)-N-(2-methylphenyl)benzamide : Cyclopropylmethoxy group at 4-position, and the benzamide nitrogen is substituted with a 2-methylphenyl group.
- Molecular Weight: 4-Cyclopropyl-2-methoxybenzamide (hypothetical): Estimated molecular weight ~219.3 g/mol (C₁₁H₁₃NO₂). 4-(Cyclopropylmethoxy)-N-(2-methylphenyl)benzamide: Molecular weight 281.36 g/mol (C₁₈H₁₉NO₂) .
Pharmacological Implications
- The cyclopropylmethoxy group in 4-(Cyclopropylmethoxy)-N-(2-methylphenyl)benzamide introduces increased steric bulk and lipophilicity compared to the simpler cyclopropyl group in 4-Cyclopropyl-2-methoxybenzamide. This may enhance membrane permeability but reduce solubility .
- The 2-methylphenyl substitution on the benzamide nitrogen in the analog could influence binding affinity to target proteins (e.g., kinases or receptors) by introducing hydrophobic interactions.
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Accessibility : The cyclopropyl group in 4-Cyclopropyl-2-methoxybenzamide may offer synthetic advantages over the cyclopropylmethoxy analog due to fewer synthetic steps.
- Knowledge Gaps: Comparative studies on solubility, stability, and target binding between these compounds are lacking. Further research is needed to validate structure-activity relationships.
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